molecular formula C13H11NO2 B6366528 5-(3-Acetylphenyl)-3-hydroxypyridine, 95% CAS No. 1261972-38-6

5-(3-Acetylphenyl)-3-hydroxypyridine, 95%

Cat. No. B6366528
CAS RN: 1261972-38-6
M. Wt: 213.23 g/mol
InChI Key: NVYCQVVLKVMPBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Acetylphenyl)-3-hydroxypyridine (5-AP3H) is a chemical compound with a variety of applications in the scientific research field. It is a white crystalline powder that is soluble in water and other polar solvents. This compound has been used in the synthesis of various pharmaceuticals, and has also been studied for its potential use in the treatment of certain diseases.

Scientific Research Applications

5-(3-Acetylphenyl)-3-hydroxypyridine, 95% has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of glucose and other carbohydrates, which may be beneficial in the treatment of diabetes. In addition, 5-(3-Acetylphenyl)-3-hydroxypyridine, 95% has been studied for its ability to inhibit the growth of certain types of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer’s disease, as it has been shown to inhibit the activity of certain enzymes involved in the formation of amyloid plaques in the brain.

Mechanism of Action

The exact mechanism of action of 5-(3-Acetylphenyl)-3-hydroxypyridine, 95% is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the metabolism of glucose and other carbohydrates. It is also believed to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
5-(3-Acetylphenyl)-3-hydroxypyridine, 95% has been shown to inhibit the activity of certain enzymes involved in the metabolism of glucose and other carbohydrates. This may be beneficial in the treatment of diabetes, as it may help to reduce the levels of glucose in the blood. In addition, 5-(3-Acetylphenyl)-3-hydroxypyridine, 95% has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(3-Acetylphenyl)-3-hydroxypyridine, 95% in lab experiments is its ability to inhibit the activity of certain enzymes involved in the metabolism of glucose and other carbohydrates. This makes it a useful tool for studying the effects of diabetes and other metabolic disorders. However, it is important to note that 5-(3-Acetylphenyl)-3-hydroxypyridine, 95% is a potent inhibitor of certain enzymes, and should be used with caution in laboratory experiments.

Future Directions

There are a number of potential future directions for the use of 5-(3-Acetylphenyl)-3-hydroxypyridine, 95% in scientific research. These include further investigation into its potential use in the treatment of diabetes, cancer, and Alzheimer’s disease; further study of its mechanism of action; and further investigation of its antioxidant properties. Additionally, further research into the synthesis of 5-(3-Acetylphenyl)-3-hydroxypyridine, 95% could lead to improved methods of production and purification, which could make it more accessible for use in laboratory experiments. Finally, further study into its potential applications in other areas, such as drug delivery and nanotechnology, could lead to new and innovative uses for this compound.

Synthesis Methods

5-(3-Acetylphenyl)-3-hydroxypyridine, 95% is synthesized using a two-step procedure. The first step involves the oxidation of 3-acetylphenol with aqueous hydrogen peroxide in the presence of an acid catalyst. This reaction yields 5-(3-Acetylphenyl)-3-hydroxypyridine, 95% as the major product, along with some minor side products. The second step involves the purification of the product by recrystallization from aqueous alcohol.

properties

IUPAC Name

1-[3-(5-hydroxypyridin-3-yl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9(15)10-3-2-4-11(5-10)12-6-13(16)8-14-7-12/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYCQVVLKVMPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682734
Record name 1-[3-(5-Hydroxypyridin-3-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261972-38-6
Record name 1-[3-(5-Hydroxypyridin-3-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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